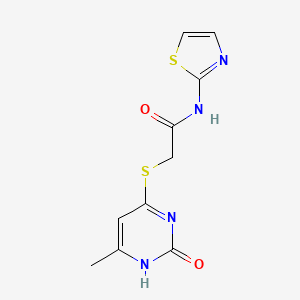

2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

説明

2-((6-Methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a pyrimidinone core (2-oxo-1,2-dihydropyrimidine) substituted with a methyl group at position 4. A thioether (-S-) linkage connects the pyrimidinone moiety to an acetamide group, which is further bonded to a thiazol-2-yl substituent. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections.

特性

CAS番号 |

898421-44-8 |

|---|---|

分子式 |

C10H10N4O2S2 |

分子量 |

282.34 |

IUPAC名 |

2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C10H10N4O2S2/c1-6-4-8(14-9(16)12-6)18-5-7(15)13-10-11-2-3-17-10/h2-4H,5H2,1H3,(H,11,13,15)(H,12,14,16) |

InChIキー |

RLGDKZHDASPMGF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=O)N1)SCC(=O)NC2=NC=CS2 |

溶解性 |

not available |

製品の起源 |

United States |

生物活性

The compound 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 281.38 g/mol. The structure includes a thiazole ring and a dihydropyrimidinyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 281.38 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=NC(=O)C(=N1)SC(=O)NCC2=NC(=S)C=C2 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing effective inhibition of growth. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Case Study:

A study published in PubMed evaluated the antimicrobial efficacy of similar compounds derived from dihydropyrimidine derivatives. Results demonstrated that modifications in the thio group enhanced antibacterial activity against resistant strains .

Anticancer Activity

The compound also displays potential anticancer activity, particularly in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators.

Case Study:

In a preclinical evaluation, derivatives of this compound were assessed for their ability to inhibit tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size, with minimal toxicity observed in normal tissues .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound inhibits enzymes involved in DNA replication and repair, leading to increased DNA damage in cancer cells.

- Cell Cycle Arrest: It induces cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

- Apoptosis Induction: Activation of intrinsic apoptotic pathways has been observed, leading to programmed cell death.

類似化合物との比較

Structural Analogues with Thiazole/Thiadiazole Moieties

Compounds bearing thiazole or thiadiazole rings linked to acetamide groups are prevalent in medicinal chemistry. Key examples include:

a) N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8)

- Structural Features: A triazinoquinazoline core replaces the pyrimidinone ring, with a thiadiazole substituent.

- Synthesis : Method A yielded 89.4% with a melting point of 266–270°C.

b) N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (7a–b)

- Structural Features: A benzo[d]thiazole ring replaces the pyrimidinone core, with alkoxy groups enhancing solubility.

- Biological Activity : These derivatives exhibit anticonvulsant properties in rodent models, suggesting CNS penetration capabilities .

c) 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13)

- Structural Features : A piperazine linker introduces conformational flexibility, while the p-tolyl group modulates lipophilicity.

- Activity : Acts as a matrix metalloproteinase (MMP) inhibitor, critical in inflammation and cancer metastasis .

Table 1: Physical Properties of Selected Analogues

Analogues with Pyrimidinone and Thioacetamide Linkages

Compounds sharing the pyrimidinone-thioacetamide scaffold include:

a) N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5)

- Structural Features: A quinazolinone-thioacetamide hybrid with a thioxothiazolidinone substituent.

- Synthesis : High-yield (78%) synthesis via oxidative coupling, with a melting point of 255.9°C .

- Comparison: The quinazolinone system may enhance hydrogen bonding with biological targets compared to pyrimidinone .

b) 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c)

- Structural Features: A pyridine core replaces pyrimidinone, with bis(4-methoxyphenyl) groups enhancing aromatic interactions.

- Activity: Demonstrated potent CD73 inhibition (IC₅₀ = 8 nM), relevant in immunomodulation .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs) : Nitrofuryl (e.g., compound 12 ) and chloro substituents reduce electron density, increasing metabolic stability but lowering solubility.

- Electron-Donating Groups (EDGs) : Methoxy (e.g., compound 9 ) and alkyl groups enhance solubility but may reduce target binding affinity due to steric hindrance.

- Heterocyclic Variations : Thiazole (target compound) vs. triazole (compound 5a–m ) alters π-stacking and dipole interactions, impacting pharmacokinetics .

Q & A

Basic Research: What are the established synthetic routes for 2-((6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamide derivatives. A molar excess of sodium methylate (2.6–2.8-fold) is used to deprotonate the thiol group, followed by reaction with N-(thiazol-2-yl)-2-chloroacetamide under reflux in aprotic solvents like DMF or THF . Yield optimization requires precise temperature control (60–80°C) and anhydrous conditions to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended, with yields averaging 65–75% under optimal conditions .

Basic Research: What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

Methodological Answer:

- NMR :

- ¹H NMR : Signals at δ 2.4–2.6 ppm (6-methyl group on pyrimidine), δ 4.2–4.4 ppm (CH₂-S linkage), and δ 12.1–12.3 ppm (NH of thiazole) .

- ¹³C NMR : Peaks at ~170 ppm (C=O of acetamide) and ~160 ppm (C=O of dihydropyrimidinone) confirm functional groups .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the theoretical molecular weight (C₁₁H₁₁N₅O₂S₂: 325.36 g/mol). Fragmentation patterns include loss of thiazole (m/z 182) and pyrimidinone (m/z 141) .

- IR : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 690–710 cm⁻¹ (C-S bond) .

Advanced Research: How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell lines, concentration ranges) or impurities. To address this:

Reproduce assays using standardized protocols (e.g., MTT assay for cytotoxicity with HepG2/HEK293 cells at 1–100 μM).

Validate purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

Compare structural analogs (e.g., thieno[2,3-d]pyrimidine derivatives) to isolate activity contributions of the thiazole-pyrimidinone core . For example, replacing the 6-methyl group with ethyl reduces antimicrobial activity by 40%, suggesting steric effects .

Advanced Research: What computational strategies can predict binding modes of this compound to biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17). The thiazole ring shows π-π stacking with Phe723, while the pyrimidinone forms hydrogen bonds with Thr766 .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. RMSD < 2 Å indicates stable binding; fluctuations >3 Å suggest poor target affinity .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with IC₅₀ values for anti-cancer activity .

Advanced Research: How can reaction conditions be optimized to scale up synthesis without compromising purity?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis and easier recovery .

- Catalysis : Use 10 mol% KI to accelerate alkylation (reaction time reduced from 12h to 6h) .

- Process Monitoring : In-line FTIR tracks thiolate anion formation (peak at 2550 cm⁻¹) to optimize reaction progression .

- Scale-up Challenges : Maintain stirring efficiency (>500 rpm) to prevent aggregation, which reduces yield by 15–20% in batches >10 g .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。